molecular formula C9H12N2O2 B8742691 3-(tert-Butoxy)pyrazine-2-carbaldehyde

3-(tert-Butoxy)pyrazine-2-carbaldehyde

Cat. No.: B8742691
M. Wt: 180.20 g/mol
InChI Key: SULFHAVTUBKQIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(tert-Butoxy)pyrazine-2-carbaldehyde is a pyrazine derivative characterized by a tert-butoxy (-O-tBu) substituent at position 3 and an aldehyde (-CHO) group at position 2. Pyrazine-based compounds are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their heteroaromatic structure, which enables diverse reactivity and functionalization. The tert-butoxy group introduces steric bulk and moderate electron-donating effects, influencing solubility, stability, and reactivity.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

3-[(2-methylpropan-2-yl)oxy]pyrazine-2-carbaldehyde

InChI

InChI=1S/C9H12N2O2/c1-9(2,3)13-8-7(6-12)10-4-5-11-8/h4-6H,1-3H3

InChI Key

SULFHAVTUBKQIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=NC=CN=C1C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural and functional differences between 3-(tert-Butoxy)pyrazine-2-carbaldehyde and related compounds:

Compound Name Substituent(s) Position(s) Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound tert-Butoxy 3 C₉H₁₂N₂O₂ 180.20 (calc) Pharmaceutical intermediates (inferred) -
5-(tert-Butyl)pyrazine-2-carbaldehyde tert-Butyl 5 C₉H₁₂N₂O 164.20 (calc) Synthetic intermediate; reduced polarity due to non-oxygenated tBu group
3-(Trifluoromethyl)pyrazine-2-carbaldehyde Trifluoromethyl (-CF₃) 3 C₆H₃F₃N₂O 176.10 (calc) Electron-withdrawing CF₃ enhances electrophilicity of aldehyde; agrochemical applications
2-Methoxy-3-(1-methylpropyl)pyrazine Methoxy (-OMe), 1-methylpropyl 2,3 C₉H₁₄N₂O 166.22 (calc) Flavoring agent (FEMA 3433); lipophilic substituents enhance volatility
Key Observations:

Electronically, the tert-butoxy group donates electrons via resonance (+R effect), stabilizing the pyrazine ring, whereas the trifluoromethyl group in 3-(trifluoromethyl)pyrazine-2-carbaldehyde withdraws electrons (-I effect), increasing the aldehyde’s electrophilicity .

Functional Group Impact :

  • The methoxy group in 2-methoxy-3-(1-methylpropyl)pyrazine enhances solubility in polar solvents, while the branched alkyl chain increases lipophilicity, making it suitable for flavoring applications .
  • The tert-butoxy group in the target compound likely improves metabolic stability in drug candidates by resisting oxidative degradation.

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